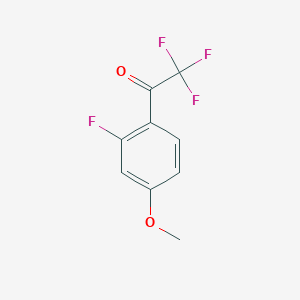

2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one

Descripción

BenchChem offers high-quality 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUDIRMSQZNJKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one (CAS Number: 1368374-66-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one, bearing the CAS number 1368374-66-6, is a fluorinated aromatic ketone of significant interest in the fields of medicinal chemistry and drug discovery. The presence of both a trifluoromethyl group and a fluorine-substituted methoxyphenyl moiety imparts unique physicochemical properties to the molecule, making it a valuable building block for the synthesis of complex pharmaceutical agents.[1][2] This guide provides a comprehensive overview of its synthesis, chemical properties, spectroscopic characterization, and potential applications, with a focus on providing actionable insights for laboratory and development settings.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe handling in a research environment.

| Property | Value | Source |

| CAS Number | 1368374-66-6 | [1] |

| Molecular Formula | C₉H₆F₄O₂ | [2] |

| Molecular Weight | 222.14 g/mol | [3] |

| Physical Form | Liquid | [2] |

| Storage Temperature | Room Temperature | [2] |

Safety Information:

2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one is classified with the following hazard statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Mechanistic Considerations

The synthesis of trifluoroacetophenones often involves the reaction of an organometallic reagent with a trifluoroacetylating agent or the oxidation of a corresponding secondary alcohol. A plausible and commonly employed synthetic route for 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one involves a Friedel-Crafts acylation or a Grignard reaction.

Conceptual Synthetic Workflow:

Sources

Analytical Characterization and Molecular Weight Determination of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one in Preclinical Drug Discovery

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In modern fragment-based drug discovery (FBDD), fluorinated building blocks are critical for modulating the lipophilicity, metabolic stability, and binding affinity of active pharmaceutical ingredients (APIs). 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one (CAS: 1368374-66-6) is a highly specialized electrophilic synthon.

Understanding the precise molecular weight and isotopic distribution of this compound is not merely a stoichiometric requirement; it is a fundamental prerequisite for high-resolution mass spectrometry (HRMS) tracking during library synthesis. This guide details the theoretical derivation of its molecular weight, the causality behind its analytical workflows, and the pharmacokinetic implications of its physicochemical properties [1].

Theoretical Derivation of Molecular Weight

The compound possesses the molecular formula C₉H₆F₄O₂ . To accurately utilize this building block in synthetic chemistry and analytical verification, we must distinguish between its average molecular weight (used for bulk stoichiometric calculations) and its monoisotopic exact mass (used for HRMS identification).

Quantitative Mass Breakdown

The following table summarizes the elemental composition and mass contribution. The exact mass is calculated using the most abundant stable isotopes (e.g., ¹²C, ¹H, ¹⁹F, ¹⁶O).

| Element | Symbol | Atom Count | Average Atomic Mass ( g/mol ) | Monoisotopic Mass (Da) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 9 | 12.011 | 12.0000 | 108.099 |

| Hydrogen | H | 6 | 1.008 | 1.0078 | 6.048 |

| Fluorine | F | 4 | 18.998 | 18.9984 | 75.992 |

| Oxygen | O | 2 | 15.999 | 15.9949 | 31.998 |

| Total | C₉H₆F₄O₂ | 21 | - | 222.0304 Da | 222.14 g/mol |

Note: Because positional isomers—such as the 3-fluoro-4-methoxy variant—share the exact same molecular weight (222.14 g/mol ) and elemental composition, they are isobaric. Orthogonal techniques like ¹⁹F-NMR must accompany mass spectrometry to confirm regiochemistry [2].

Empirical Validation: GC-EI-TOF-MS Protocol

Causality in Experimental Design

Standard LC-ESI-MS (Liquid Chromatography-Electrospray Ionization) workflows are notoriously unreliable for this specific class of compounds. Why? The highly electronegative trifluoroacetyl (-COCF₃) group withdraws electron density from the carbonyl oxygen, and the molecule lacks basic amine sites. This renders protonation in positive ESI ([M+H]⁺) highly inefficient. Conversely, Gas Chromatography coupled with Electron Impact (GC-EI-MS) at 70 eV provides a "hard" ionization environment that guarantees the reproducible generation of the molecular radical cation ([M]⁺•).

Furthermore, sample preparation requires aprotic, non-nucleophilic solvents. Dissolving this compound in methanol for LC-MS often leads to the spontaneous formation of a hemiacetal at the highly electrophilic trifluoromethyl ketone carbon, resulting in a false mass shift of +32 Da.

Step-by-Step Methodology: High-Resolution Mass Verification

This protocol is designed as a self-validating system to ensure absolute data integrity.

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade hexane.

-

Validation: Hexane completely prevents nucleophilic attack on the carbonyl, preserving the intact molecular weight of 222.14 g/mol .

-

-

Instrument Tuning (The Self-Validating Step): Introduce Perfluorotributylamine (PFTBA) into the MS source as an internal calibrant prior to the run.

-

Validation: PFTBA provides known reference fragments (m/z 69, 131, 219). The system must lock these masses to <5 ppm accuracy before the sequence is allowed to proceed, ensuring the instrument is calibrated in real-time.

-

-

Chromatographic Separation: Inject 1 µL splitless onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

-

Parameters: Hold at 50°C for 1 min, ramp at 15°C/min to 250°C.

-

-

Ionization: Apply 70 eV Electron Impact (EI).

-

Data Acquisition & Analysis: Extract the monoisotopic mass at m/z 222.0304 . Compare the empirical isotopic pattern (M+1, M+2) against the theoretical distribution to confirm the presence of exactly 9 carbons and 4 fluorines.

Caption: GC-EI-TOF-MS analytical workflow for exact mass and purity validation.

Pharmacokinetic Implications of Molecular Weight & Fluorination

In Fragment-Based Drug Discovery (FBDD), building blocks must adhere strictly to the "Rule of Three" (MW < 300 g/mol , cLogP ≤ 3, H-bond donors/acceptors ≤ 3). With a molecular weight of 222.14 g/mol , 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one is an ideal candidate for library synthesis [3].

The specific integration of the trifluoroacetyl group (-COCF₃) serves multiple mechanistic purposes in drug design:

-

Metabolic Stability: The high bond dissociation energy of the C-F bond prevents rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes in the liver.

-

Electrophilic Trapping: The strong electron-withdrawing nature of the three fluorine atoms renders the adjacent carbonyl carbon highly electrophilic. This makes the building block exceptionally useful for synthesizing covalent inhibitors that target nucleophilic cysteine or serine residues in target proteins [4].

Caption: Structure-Property Relationship (SPR) mapping of the compound's functional groups.

References

-

PubChem - 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone | C9H6F4O2 (Isomeric Reference). National Center for Biotechnology Information. URL:[Link]

-

NextSDS - 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one - Chemical Substance Information. URL:[Link]

-

The Journal of Organic Chemistry - α,β-Disubstituted CF3-Enones as a Trifluoromethyl Building Block. ACS Publications. URL:[Link]

A Technical Guide to the Solubility of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one for Drug Development Professionals

Abstract

The determination of aqueous and non-aqueous solubility is a cornerstone of early-stage pharmaceutical development. It is a critical physicochemical parameter that profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[1][2] This guide provides an in-depth technical overview of the principles and methodologies for characterizing the solubility of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one , a fluorinated ketone of interest in modern medicinal chemistry. We will move beyond simple data reporting to explain the causality behind experimental design, emphasizing robust, self-validating protocols essential for generating reliable data for critical decision-making in the drug discovery pipeline.

Physicochemical Profile and Structural Considerations

Understanding the molecular architecture of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one is fundamental to predicting and interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 1368374-66-6 | [3] |

| Molecular Formula | C₉H₆F₄O₂ | |

| Molecular Weight | 222.14 g/mol | [4] |

| Physical Form | Liquid (at room temperature) | |

| InChIKey | IZUDIRMSQZNJKP-UHFFFAOYSA-N |

The structure incorporates several key functional groups that dictate its interaction with various solvents:

-

Trifluoromethyl (-CF₃) Group: This highly electronegative group significantly impacts the molecule's electronic properties and can reduce the basicity of adjacent carbonyls. While often considered lipophilic, its interactions are complex.

-

Aromatic Ring System: The substituted phenyl ring provides a hydrophobic scaffold.

-

Fluoro (-F) and Methoxy (-OCH₃) Substituents: These groups modulate the polarity and hydrogen bonding capacity of the aromatic ring. The methoxy group, in particular, can act as a hydrogen bond acceptor.

-

Ketone (C=O) Group: A polar functional group capable of acting as a hydrogen bond acceptor.

The fundamental principle of "like dissolves like" provides a preliminary framework for solubility prediction.[5] The presence of both polar (ketone, ether) and non-polar (fluorinated aromatic ring) regions suggests that the compound will exhibit nuanced solubility across a spectrum of solvents.

Caption: Relationship between molecular features and solubility.

The Gold Standard: Equilibrium Solubility by the Shake-Flask Method

For definitive solubility data, the shake-flask method remains the universally recognized gold standard.[6][7] It is designed to measure the thermodynamic equilibrium solubility, which is the stable, maximum concentration of a compound that can be dissolved in a specific solvent at a given temperature. This is distinct from kinetic solubility, which often overestimates the true value.[1]

The trustworthiness of this method hinges on a meticulously executed protocol that ensures equilibrium is truly reached and that the analysis is accurate.

Causality-Driven Experimental Protocol

This protocol is a synthesis of best practices designed for self-validation.[5][8]

Objective: To determine the equilibrium solubility of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one.

Materials:

-

2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one (verified purity)

-

Selected solvents (e.g., pH 7.4 Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), Ethanol)

-

Glass vials with PTFE-lined caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

0.22 µm PTFE syringe filters (pre-screened for low compound binding)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV or MS detector

Methodology:

-

Preparation of Solutions:

-

Add an excess amount of the liquid compound to a known volume of the test solvent in a glass vial. The "excess" is critical; a visible, separate phase of the compound must remain at the end of the experiment to confirm that the solution is saturated.[7]

-

Prepare multiple replicates for each solvent.

-

-

Equilibration:

-

Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C for general properties or 37°C for physiological relevance).[8]

-

Agitate the samples for a predetermined period, typically 24 to 72 hours.[5][6] Rationale: This extended agitation is necessary to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium between the dissolved and undissolved phases.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand briefly to let coarse material settle.

-

Centrifuge the vials to pellet the undissolved phase.[5] Rationale: Centrifugation is a crucial first step to cleanly separate the bulk of the excess solute from the saturated supernatant.

-

Carefully withdraw the supernatant using a pipette and filter it through a chemically inert, low-binding 0.22 µm PTFE syringe filter into a clean collection vial.[1][5] Rationale: Filtration removes any remaining microscopic undissolved particles. Failure to do so can lead to artificially high solubility values.

-

-

Quantification:

-

Immediately dilute the clear, saturated filtrate with a suitable mobile phase to prevent potential precipitation.

-

Analyze the concentration of the compound in the diluted filtrate using a validated, stability-indicating HPLC method.[1][5] Rationale: HPLC is superior to methods like UV spectroscopy because it can separate the parent compound from any potential impurities or degradants, ensuring only the analyte of interest is quantified.

-

Generate a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.[5]

-

-

Data Reporting:

-

Calculate the original solubility based on the measured concentration and the dilution factor.

-

Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature and for the specific solvent used.

-

Caption: Generalized workflow for the Shake-Flask solubility method.

High-Throughput Screening for Early Discovery

In early drug discovery, where hundreds of compounds may be synthesized, the shake-flask method can be too resource-intensive. For these stages, high-throughput kinetic solubility assays are employed for rank-ordering.[6]

-

Nephelometry (Turbidity): This is a common high-throughput method where the compound, typically dissolved in DMSO, is added to an aqueous buffer.[2][6] The point at which the solution becomes cloudy due to precipitation (the "cloud point") is detected by light scattering.[2] While fast and efficient for screening large libraries, these methods measure kinetic or apparent solubility, which can be influenced by the rate of precipitation and the presence of DMSO, and should always be confirmed with an equilibrium method for promising candidates.[6]

Factors Influencing the Solubility Profile

The solubility of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one is not a single value but a profile dependent on its environment.

Solvent Selection

The choice of solvent is paramount. Based on the compound's structure, a general solubility trend can be anticipated.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aqueous Buffer | Phosphate-Buffered Saline (PBS) | Low | The hydrophobic aromatic core and trifluoromethyl group limit solubility in water. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The alcohol's hydroxyl group can interact with the ketone and ether oxygens, while its alkyl chain can solvate the hydrophobic portions. |

| Polar Aprotic | DMSO, Acetonitrile | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the polar ketone group without the steric and electronic constraints of protic solvents. |

| Non-Polar | Toluene, Hexane | Low to Moderate | While the aromatic ring is non-polar, the highly polar ketone and trifluoromethyl groups will disfavor solubility in purely non-polar environments. |

| Fluorinated | Hexafluoroisopropanol (HFIP) | Potentially High | Fluorinated solvents can have unique interactions with fluorinated solutes, sometimes enhancing solubility and stabilizing intermediates.[9] |

Biorelevant Media in Pharmaceutical Context

For oral drug candidates, solubility in simple buffers is not fully predictive of in vivo behavior. The gastrointestinal tract contains bile salts and phospholipids that form micelles, which can enhance the solubility of lipophilic compounds.[6] Therefore, testing in biorelevant media such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) is essential to gain a more accurate understanding of a compound's likely behavior in the gut.[6]

Application in a Drug Development Context

Solubility data is not an endpoint; it is a critical input for strategic decision-making.

-

Biopharmaceutics Classification System (BCS): This system classifies drugs based on their aqueous solubility and intestinal permeability.[6] A compound is considered "highly soluble" if its highest dose strength is soluble in ≤250 mL of aqueous media over a pH range of 1.2-6.8.[6] Determining where 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one falls within this system is crucial for predicting its absorption characteristics.

-

Dose Number (Do): This dimensionless quantity relates the dose of a drug to its solubility and the volume of fluid available for dissolution in the GI tract (typically 250 mL).[6]

-

Do = (Dose / S) / V

-

Where S is the solubility and V is the volume (250 mL).

-

A Dose Number greater than 1 indicates that the solubility may be a limiting factor for complete absorption of the drug, flagging a potential need for formulation strategies like particle size reduction or amorphous solid dispersions.[6]

-

Caption: Decision-making workflow based on solubility data.

Conclusion

Characterizing the solubility of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one requires a rigorous and methodologically sound approach. While its molecular structure suggests good solubility in common organic solvents and limited solubility in aqueous media, these hypotheses must be confirmed through robust experimental work. The shake-flask method stands as the definitive technique for generating the high-quality equilibrium solubility data required for critical assessments like BCS classification and Dose Number calculation. This information is indispensable for guiding formulation development and managing the risks associated with poor bioavailability, ultimately determining the future trajectory of a potential drug candidate.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Vertex AI Search. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility.

- Sigma-Aldrich. 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one.

- Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- World Health Organization (WHO). Annex 4.

- PubChem. (2026). 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone.

- NextSDS. 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one.

- RUA. (2024). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. rheolution.com [rheolution.com]

- 3. nextsds.com [nextsds.com]

- 4. 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone | C9H6F4O2 | CID 2759009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. raytor.com [raytor.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. who.int [who.int]

- 9. rua.ua.es [rua.ua.es]

"2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one" literature review

In-Depth Technical Guide: 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one in Medicinal Chemistry

Executive Summary

The compound 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one (CAS: 1368374-66-6) is a highly specialized fluorinated building block. Belonging to the class of aryl trifluoromethyl ketones (TFMKs), this molecule is characterized by a strongly electrophilic carbonyl center flanked by a trifluoromethyl group and an electron-rich, sterically tuned 2-fluoro-4-methoxyphenyl ring. This technical guide explores the physicochemical profiling, mechanistic synthesis workflows, and its critical applications as a pharmacophore in rational drug design.

Physicochemical Profiling & Structural Logic

Understanding the baseline metrics of this compound is critical for downstream reaction planning, purification, and biological application[1]. The strong electron-withdrawing nature of the -CF3 group dramatically lowers the LUMO of the adjacent carbonyl, making it highly susceptible to nucleophilic attack[2].

Table 1: Physicochemical Properties of CAS 1368374-66-6

| Property | Value | Structural Implication |

| Chemical Name | 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one | Defines core scaffold and substitution pattern. |

| CAS Registry Number | 1368374-66-6 | Unique identifier for regulatory/inventory tracking[3]. |

| Molecular Formula | C9H6F4O2 | High fluorine content enhances lipophilicity. |

| Molecular Weight | 222.14 g/mol | Ideal low-molecular-weight fragment for drug discovery. |

| Monoisotopic Mass | 222.0304 Da | Critical for high-resolution mass spectrometry (HRMS) validation[4]. |

| Reactivity Profile | Highly electrophilic ketone | Prone to forming stable hydrates or hemiketals[5]. |

Mechanistic Synthesis Workflows: Causality in Route Selection

Synthesizing functionalized aryl TFMKs generally falls into two traditional paradigms: Friedel-Crafts acylation and the nucleophilic addition of organometallics[5].

The Friedel-Crafts Limitation: Attempting a direct Friedel-Crafts acylation of 3-fluoroanisole with trifluoroacetic anhydride (TFAA) results in poor regiocontrol. Because both the methoxy (-OMe) and fluoro (-F) groups are ortho/para directors, the reaction yields an intractable mixture of regioisomers, requiring tedious chromatographic separation.

The Grignard Advantage: To achieve absolute regiocontrol, the generation of an arylmagnesium halide from 1-bromo-2-fluoro-4-methoxybenzene, followed by trapping with a specific trifluoroacetylating agent, is the definitive, self-validating approach[6].

Regiocontrolled synthesis workflow of the target TFMK via Grignard addition.

Table 2: Quantitative Comparison of Synthesis Routes

| Metric | Friedel-Crafts Acylation | Grignard Addition (Recommended) |

| Regioselectivity | < 40% (Isomeric mixtures) | > 98% (Single isomer) |

| Yield | 30 - 45% | 75 - 85% |

| Scalability | Moderate (Difficult purification) | High (Straightforward workup) |

| Over-addition Risk | Low | Mitigated by using Ethyl Trifluoroacetate |

Experimental Protocol: Regiospecific Grignard Synthesis

This protocol establishes a self-validating system for synthesizing 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one.

Causality Check - Reagent Selection: We explicitly utilize instead of trifluoroacetic anhydride (TFAA)[7]. Highly reactive acylating agents like TFAA often suffer from double nucleophilic attack by the Grignard reagent, yielding an unwanted tertiary alcohol. Ethyl trifluoroacetate forms a stable tetrahedral hemiketal intermediate that survives until the acidic quench, exclusively yielding the desired ketone.

Step-by-Step Methodology:

-

Magnesium Activation: To a flame-dried, argon-purged flask, add magnesium turnings (1.1 eq). Add a single crystal of iodine (I2) and gently warm until purple vapors fill the flask.

-

Causality: This removes the passivating magnesium oxide layer, ensuring rapid, uniform, and safe Grignard initiation.

-

-

Grignard Formation: Suspend the activated Mg in anhydrous THF. Add 10% of the total 1-bromo-2-fluoro-4-methoxybenzene (1.0 eq) volume. Once the reaction initiates (indicated by the disappearance of the iodine color and spontaneous exothermic reflux), add the remaining bromide dropwise to maintain a gentle reflux. Stir for 1 hour at room temperature.

-

Electrophile Addition: Cool the arylmagnesium bromide solution to 0 °C. Add ethyl trifluoroacetate (1.2 eq) dissolved in THF dropwise over 30 minutes.

-

Validation: The reaction mixture will visibly become viscous as the stable tetrahedral intermediate forms.

-

-

Acidic Quench (Critical Step): Carefully quench the reaction at 0 °C with 2M HCl until the aqueous layer reaches pH ~2.

-

Causality: The highly acidic environment collapses the tetrahedral intermediate, expelling ethanol and revealing the highly electrophilic trifluoromethyl ketone.

-

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

-

Quality Control & Self-Validation: Confirm product identity via 19F NMR. A sharp singlet at approximately -71 ppm confirms the presence of the -CF3 ketone and validates the absence of the tertiary alcohol over-addition byproduct.

Applications in Medicinal Chemistry: Protease Inhibition

Beyond serving as a building block for complex heterocycles, [8].

The high electronegativity of the fluorine atoms renders the carbonyl carbon highly susceptible to nucleophilic attack by the catalytic serine (-OH) or cysteine (-SH) residues in the enzyme's active site[2]. This interaction forms a stable hemiketal or hemithioketal, effectively mimicking the tetrahedral transition state of peptide bond hydrolysis. This exact mechanism has been successfully utilized in the rational design of tight-binding inhibitors for human leukocyte elastase, cathepsins, and viral proteases such as the [2].

Mechanism of protease inhibition via hemiketal formation at the TFMK carbonyl.

References

-

Trifluoromethyl ketones: properties, preparation, and application Source: Chemical Communications (RSC Publishing) URL:[Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry Source: Molecules (MDPI) URL:[Link]

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease Source: Bioorganic & Medicinal Chemistry (PMC) URL:[Link]

-

Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones Source: Organic Letters (ACS Publications) URL:[Link]

Sources

- 1. 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one | 1368374-66-6 [sigmaaldrich.com]

- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - 1368374-66-6 (C9H6F4O2) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Convenient, functional group-tolerant, transition metal-free synthesis of aryl and heteroaryl trifluoromethyl ketones with the use of methyl trifluoroacetate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry [mdpi.com]

"2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one" chemical structure

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one

Authored by: A Senior Application Scientist

Introduction: The Significance of Fluorinated Ketones in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (-CF₃) is particularly valued for its profound impact on a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Trifluoromethyl ketones (TFMKs) represent a critical class of these compounds, serving as both biologically active agents and versatile synthetic intermediates.[1][2]

This guide provides a comprehensive technical overview of a specific TFMK, 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one . We will delve into its structural attributes, detail a robust synthetic protocol grounded in established chemical principles, outline a comprehensive characterization workflow, and discuss its potential applications for researchers in the pharmaceutical and chemical industries.

Compound Profile and Physicochemical Properties

2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one is an aromatic ketone featuring a trifluoroacetyl group attached to a di-substituted phenyl ring. The presence of both a fluorine atom and a methoxy group on the aromatic ring, in addition to the trifluoromethyl moiety, creates a unique electronic and steric environment that can be exploited in further chemical synthesis or for specific biological interactions.

| Property | Value | Source |

| CAS Number | 1368374-66-6 | [3][4] |

| Molecular Formula | C₉H₆F₄O₂ | |

| Molecular Weight | 222.14 g/mol | [5][6] |

| Physical Form | Liquid (at room temperature) | [7] |

| InChI Key | IZUDIRMSQZNJKP-UHFFFAOYSA-N | |

| Signal Word | Warning | [3] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

graph "chemical_structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label=""]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Define nodes for the benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; // Define nodes for substituents C_keto [label="C"]; O_keto [label="O"]; C_CF3 [label="C"]; F1_CF3 [label="F"]; F2_CF3 [label="F"]; F3_CF3 [label="F"]; F_ring [label="F"]; O_methoxy [label="O"]; C_methoxy [label="CH₃"]; // Invisible nodes for positioning {rank=same; C1 C6} {rank=same; C2 C5} {rank=same; C3 C4} // Arrange benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; // Attach substituents C1 -- C_keto; C_keto -- O_keto [style=bold, len=0.7]; C_keto -- C_CF3; C_CF3 -- F1_CF3; C_CF3 -- F2_CF3; C_CF3 -- F3_CF3; C2 -- F_ring; C4 -- O_methoxy; O_methoxy -- C_methoxy; // Add double bonds in the ring C1--C2 [style=bold]; C3--C4 [style=bold]; C5--C6 [style=bold];

}

Caption: Chemical structure of the title compound.

Synthesis Pathway: Electrophilic Acylation Strategy

The most direct and industrially relevant method for synthesizing aryl ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, mediated by a Lewis acid catalyst. For the synthesis of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one, the logical precursors are 3-fluoroanisole and a trifluoroacetylating agent like trifluoroacetic anhydride (TFAA).

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic trifluoroacylium ion. The Lewis acid (e.g., AlCl₃) or a strong protic acid catalyst coordinates to one of the carbonyl oxygens of TFAA, weakening the C-O-C bond and facilitating its cleavage to generate the potent electrophile. The electron-rich 3-fluoroanisole ring then acts as a nucleophile, attacking the trifluoroacylium ion. The methoxy group is a strong activating group and directs the substitution to the ortho and para positions. The fluorine atom is a deactivating group but is also an ortho, para-director. In this case, acylation occurs at the position para to the methoxy group and ortho to the fluorine, which is sterically accessible and electronically favored.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Electron-Deficient Fluoroarene-Mediated Synthesis of Trifluoromethyl Ketones from Carboxylic Acids [organic-chemistry.org]

- 3. nextsds.com [nextsds.com]

- 4. 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one | 1368374-66-6 [sigmaaldrich.com]

- 5. 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone | C9H6F4O2 | CID 2759009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone | 132734-54-4 | Benchchem [benchchem.com]

- 7. 2,2,2-Trifluoro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one | 1256467-28-3 [sigmaaldrich.com]

Application Notes and Protocols for the Synthesis of Derivatives from 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one

Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine and fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group and the fluorinated phenyl ring present in the starting material, 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one , are highly sought-after features in the design of novel therapeutics. The CF₃ group, owing to its high lipophilicity and metabolic stability, can significantly enhance a drug candidate's membrane permeability, binding affinity, and pharmacokinetic profile.[1][2] Similarly, the fluorine atom on the aromatic ring can modulate the electronic properties and block metabolic hotspots, thereby improving the overall efficacy and longevity of the drug.[3][4]

This guide provides detailed application notes and robust protocols for the synthetic derivatization of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one . The protocols described herein are designed for researchers, scientists, and drug development professionals, offering a practical framework for accessing a diverse range of valuable derivatives. The methodologies are grounded in established chemical principles and are designed to be both reproducible and adaptable.

Core Synthetic Strategies and Protocols

The trifluoromethyl ketone moiety is a versatile functional group that serves as a linchpin for a variety of chemical transformations. Its strong electrophilic character, induced by the electron-withdrawing CF₃ group, makes it an excellent substrate for nucleophilic additions and related reactions. This section details key synthetic pathways for the derivatization of the title compound.

Asymmetric Reduction to Chiral 2,2,2-Trifluoro-1-arylethanols

The conversion of the prochiral trifluoromethyl ketone to a chiral alcohol is a critical transformation, as the resulting stereocenter can profoundly influence the biological activity of the final compound. The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly reliable and enantioselective method for this purpose, employing a chiral oxazaborolidine catalyst.[5][6][7]

Causality Behind Experimental Choices: The CBS reduction is predicated on the formation of a complex between the chiral oxazaborolidine catalyst and borane (BH₃). This complex then coordinates with the ketone, positioning it in a sterically defined manner. The hydride is delivered from the borane to one face of the ketone, dictated by the chirality of the catalyst, leading to the formation of a specific enantiomer of the alcohol with high enantiomeric excess (ee).[8][9] The use of anhydrous conditions is crucial as water can hydrolyze the borane and the catalyst, diminishing the reaction's efficacy and selectivity.[8]

Protocol 1: Enantioselective Corey-Itsuno Reduction

Caption: Experimental workflow for the Corey-Itsuno reduction.

Step-by-Step Methodology:

-

To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) (1.2 eq.) dropwise via syringe. Stir for 10 minutes at 0 °C.

-

Add a solution of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one (1.0 eq.) in anhydrous THF dropwise to the reaction mixture over 15 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases.

-

Add 1 M HCl and stir for 30 minutes.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

| Catalyst | Expected Enantiomer | Typical ee (%) |

| (S)-Me-CBS-oxazaborolidine | (R)-alcohol | >95 |

| (R)-Me-CBS-oxazaborolidine | (S)-alcohol | >95 |

Olefination via Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for the synthesis of alkenes from ketones, particularly when an ester group is adjacent to the phosphorus atom. It typically provides excellent E-selectivity and the water-soluble phosphate byproduct is easily removed during workup.[10][11]

Causality Behind Experimental Choices: The HWE reaction utilizes a phosphonate carbanion, which is generated by deprotonating a phosphonate ester with a base. This carbanion is more nucleophilic and less basic than a typical Wittig ylide. The reaction proceeds through nucleophilic addition to the ketone, followed by elimination to form the alkene. The stereochemical outcome is influenced by the thermodynamics of the intermediate oxaphosphetane, which generally favors the formation of the more stable E-alkene.[10] Sodium hydride (NaH) is a common choice of base as it irreversibly deprotonates the phosphonate, driving the reaction forward.

Protocol 2: (E)-Selective Horner-Wadsworth-Emmons Olefination

Caption: Workflow for Horner-Wadsworth-Emmons olefination.

Step-by-Step Methodology:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) and wash with anhydrous hexanes to remove the oil. Suspend the NaH in anhydrous THF.

-

Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.5 eq.) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases and the solution becomes clear.

-

Cool the resulting phosphonate carbanion solution back to 0 °C.

-

Add a solution of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the desired α,β-unsaturated ester.

| Phosphonate Reagent | Expected Product Stereochemistry |

| Triethyl phosphonoacetate | Predominantly (E)-alkene |

| Still-Gennari Phosphonate | Predominantly (Z)-alkene |

Synthesis of 3-Aryl-5-(trifluoromethyl)pyrazole Derivatives

The pyrazole moiety is a privileged scaffold in medicinal chemistry. A robust method for its synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine.[12] The required 1,3-diketone intermediate can be prepared from the starting ketone via a Claisen condensation with an appropriate ester.

Causality Behind Experimental Choices: This two-step synthesis begins with a base-mediated Claisen condensation between the ketone and an ester (e.g., ethyl acetate). A strong base like sodium hydride is used to deprotonate the α-carbon of the ester, generating an enolate that attacks the electrophilic carbonyl of the trifluoromethyl ketone. The subsequent cyclization with hydrazine hydrate is a classic Knorr pyrazole synthesis. The reaction is typically acid-catalyzed, which facilitates the dehydration of the intermediate to form the aromatic pyrazole ring. The regioselectivity of the cyclization is generally high, with the hydrazine nitrogen attacking the more electrophilic trifluoromethyl ketone first.

Protocol 3: Two-Step Synthesis of a Substituted Pyrazole

Caption: Two-step workflow for pyrazole synthesis.

Step-by-Step Methodology:

Step A: Synthesis of 1-(2-fluoro-4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

-

Prepare a suspension of sodium hydride (NaH, 60% dispersion, 2.0 eq.) in anhydrous THF in a flame-dried flask under nitrogen.

-

Cool to 0 °C and add ethyl acetate (2.0 eq.) dropwise. Stir for 30 minutes at this temperature.

-

Add a solution of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture and quench carefully with 1 M HCl.

-

Extract with ethyl acetate, dry the combined organic layers, and concentrate. Purify by column chromatography to yield the 1,3-diketone intermediate.

Step B: Synthesis of 3-(2-fluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole

-

Dissolve the 1,3-diketone intermediate (1.0 eq.) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 eq.) followed by a catalytic amount of glacial acetic acid (0.1 eq.).

-

Heat the mixture to reflux and stir for 3-5 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter and wash with cold ethanol. If not, concentrate the mixture and partition between ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Recrystallize or purify by column chromatography to obtain the final pyrazole product.

| Intermediate/Product | Key Analytical Features |

| 1-(2-fluoro-4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | ¹H NMR will show a characteristic singlet for the methylene protons between the two carbonyls. Exists in keto-enol forms. |

| 3-(2-fluoro-4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole | ¹H NMR will show a characteristic singlet for the pyrazole C4-H and a broad singlet for the N-H proton. |

References

-

Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Available at: [Link]

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]

-

Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

-

Corey–Itsuno reduction. Grokipedia. Available at: [Link]

-

Corey–Itsuno reduction. Wikipedia. Available at: [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

-

Paal–Knorr synthesis. Wikipedia. Available at: [Link]

-

Regioselective one-pot synthesis of 3,5-diarylpyrazoles. Indian Journal of Chemistry. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. KAUST Repository. Available at: [Link]

-

Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry. Available at: [Link]

-

Itsuno-Corey Reduction. SynArchive. Available at: [Link]

-

A facile method for the stereoselective Horner-Wadsworth-Emmons reaction of aryl alkyl ketones. PubMed. Available at: [Link]

-

Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Available at: [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]

-

Claisen–Schmidt condensation. Wikipedia. Available at: [Link]

-

ホーナー・ワズワース・エモンス反応 Horner-Wadsworth-Emmons (HWE) Reaction. odos. Available at: [Link]

-

(E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. arkat usa. Available at: [Link]

-

Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. CoreyâItsuno reduction â Grokipedia [grokipedia.com]

- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. youtube.com [youtube.com]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. Wittig-Horner Reaction [organic-chemistry.org]

- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

"2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one" as a building block for heterocycles

Application Note: 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one as a Privileged Building Block for Fluorinated Heterocycles

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is paramount for modulating lipophilicity, metabolic stability, and target binding affinity. As a Senior Application Scientist, I frequently utilize 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one (CAS: 1368374-66-6)[1] as a highly versatile, multi-functional building block. Unlike simple aryl ketones, this specific scaffold possesses a highly orchestrated electronic environment that dictates its utility in synthesizing complex fluorinated heterocycles[2].

The causality behind its synthetic power lies in the synergistic interplay of its four distinct structural features:

-

Trifluoromethyl (-CF3) Group: Acts as a powerful electron-withdrawing group (EWG), rendering the adjacent carbonyl carbon exceptionally electrophilic.

-

Carbonyl (C=O) Core: Crucially, this molecule lacks α -protons on both sides of the carbonyl. This completely eliminates the risk of undesired enolization, self-aldol condensation, or racemization, ensuring that the carbonyl acts purely as a hard electrophile.

-

Ortho-Fluoro (-F) Substituent: Serves as an ideal leaving group for intramolecular Nucleophilic Aromatic Substitution (SNAr).

-

Para-Methoxy (-OMe) Substituent: An electron-donating group (EDG) that modulates the overall electron density of the aryl ring, stabilizing intermediates and improving the solubility profile of the resulting drug-like scaffolds.

Caption: Structural rationale and reactivity profile of the fluorinated building block.

Application Workflow 1: Synthesis of 3-(Trifluoromethyl)-1H-indazoles

Indazoles are critical pharmacophores in oncology and inflammation. Synthesizing them with a -CF3 group at the 3-position is highly desirable but traditionally challenging. By leveraging our building block, we can construct this bicyclic system in a single, self-validating operational sequence[3].

Mechanistic Causality: Hydrazine acts as a bis-nucleophile. The primary amine rapidly attacks the highly electrophilic carbonyl to form a hydrazone. At this stage, the combined electron-withdrawing effects of the -CF3 group and the newly formed imine nitrogen severely deplete electron density from the aryl ring. This hyper-activates the ortho-fluoro position. Upon heating with a mild base, the secondary nitrogen of the hydrazone executes an intramolecular SNAr, expelling fluoride and yielding the indazole core.

Caption: Mechanistic pathway for the synthesis of 3-(trifluoromethyl)-1H-indazoles.

Protocol 1: Step-by-Step Methodology

-

Reagents: 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one (1.0 equiv), Hydrazine hydrate (64% in water, 3.0 equiv), Potassium carbonate ( K2CO3 , 2.0 equiv), anhydrous DMF.

-

Step 1 (Condensation): Dissolve the ketone in anhydrous DMF (0.5 M concentration). Add hydrazine hydrate dropwise at room temperature. Stir for 2 hours at 60 °C. Expert Insight: The absence of α -protons prevents side reactions like hydrazone-azo tautomerization.

-

Step 2 (Cyclization): Add finely powdered K2CO3 to the reaction mixture. Elevate the temperature to 110 °C for 12 hours. Expert Insight: K2CO3 acts as an acid scavenger for the liberated HF, driving the equilibrium forward and preventing the protonation of the weakly nucleophilic hydrazone nitrogen.

-

Step 3 (Self-Validating Workup): Cool the mixture to room temperature and pour it into rapidly stirring ice water. The product will precipitate. Validation: A successful cyclization is visually confirmed by the formation of a crystalline solid and a distinct shift in Rf on TLC (silica gel, Hexanes/EtOAc) due to the loss of the highly polar hydrazine moiety.

Application Workflow 2: Synthesis of CF3-Epoxides and Triazole Antifungals

The tertiary trifluoromethyl carbinol is a hallmark motif of modern azole antifungals. We can access this motif via a Corey-Chaykovsky epoxidation followed by regioselective ring-opening[4].

Mechanistic Causality: We specifically select trimethylsulfoxonium iodide over trimethylsulfonium iodide. The resulting sulfoxonium ylide is softer and less basic, which prevents undesired side reactions and cleanly attacks the sterically hindered CF3-ketone. Because the ketone lacks α -protons, the ylide cleanly forms the betaine intermediate, which collapses into the oxirane. During the subsequent ring-opening, the extreme steric bulk of the -CF3 and aryl groups at the quaternary carbon forces the 1,2,4-triazole nucleophile to attack exclusively at the unsubstituted terminal methylene.

Protocol 2: Step-by-Step Methodology

-

Reagents: Trimethylsulfoxonium iodide (1.2 equiv), Sodium hydride (60% dispersion in mineral oil, 1.2 equiv), 1H-1,2,4-triazole (1.5 equiv), K2CO3 (2.0 equiv), anhydrous DMSO.

-

Step 1 (Ylide Generation): Suspend NaH in anhydrous DMSO at room temperature. Slowly add trimethylsulfoxonium iodide. Validation: Immediate evolution of H2 gas confirms the generation of the active sulfur ylide. Stir until gas evolution ceases (approx. 30 mins).

-

Step 2 (Epoxidation): Add the starting CF3-ketone dropwise. Stir at room temperature for 4 hours.

-

Step 3 (Regioselective Ring Opening): In a separate vessel, activate 1H-1,2,4-triazole with K2CO3 in DMSO at 60 °C for 1 hour. Transfer the crude epoxide solution to this vessel and heat at 85 °C for 16 hours. Quench with water and extract with EtOAc to isolate the tertiary alcohol scaffold.

Quantitative Data Summary

| Substrate/Intermediate | Reaction Type | Reagents & Conditions | Regioselectivity | Isolated Yield |

| Aryl CF3 Ketone | Hydrazone Condensation | N2H4⋅H2O , DMF, 60 °C | N/A (Carbonyl specific) | >95% (Crude) |

| Hydrazone | Intramolecular SNAr | K2CO3 , DMF, 110 °C | Exclusive ortho-F displacement | 78–85% |

| Aryl CF3 Ketone | Corey-Chaykovsky Epoxidation | Me3S(O)I , NaH, DMSO, RT | N/A | 82–88% |

| CF3-Epoxide | Triazole Ring-Opening | 1,2,4-Triazole, K2CO3 , 85 °C | >99:1 (Terminal carbon attack) | 70–75% |

References

-

NextSDS Database (2023). 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one Chemical Substance Information (CAS: 1368374-66-6). NextSDS.

-

Wu, W., & Weng, Z. (2018). Synthesis of Aryl Trifluoromethyl Ketones. Synthesis, 50(10), 1958-1964.

-

Deprez et al. (2018). A facile route to 1H- and 2H-indazoles from readily accessible acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. Chemical Communications.

-

Luo et al. (2021). Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions. Chemical Science.

Sources

- 1. nextsds.com [nextsds.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A facile route to 1 H - and 2 H -indazoles from readily accessible acyl hydrazides by exploiting a novel aryne-based molecular rearrangement - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC06556J [pubs.rsc.org]

- 4. Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01574E [pubs.rsc.org]

Application Note: Catalytic Conversion of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Compound: 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one (CAS: 1368374-66-6)

Introduction & Strategic Rationale

The incorporation of the trifluoromethyl (–CF₃) group into aromatic scaffolds is a cornerstone strategy in modern drug development, drastically improving metabolic stability, lipophilicity, and target binding affinity. The intermediate 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one is a highly versatile, electrophilic building block.

However, the catalytic conversion of this substrate presents unique challenges. The extreme electron-withdrawing nature of the –CF₃ group makes the carbonyl carbon hyper-electrophilic. While this accelerates nucleophilic attack, it also makes the substrate highly susceptible to background (uncatalyzed) racemic reactions, hydrate formation, and base-catalyzed haloform-type cleavage.

As a Senior Application Scientist, I have structured this guide to detail two of the most critical, self-validating catalytic workflows for this substrate: Asymmetric Transfer Hydrogenation (ATH) and Enantioselective Cyanosilylation . We will bypass standard templates to focus directly on the mechanistic causality, kinetic control, and step-by-step protocols required to achieve high enantiomeric excess (ee) and yield.

Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality & Catalyst Selection

To synthesize the chiral alcohol (1-(2-fluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol), we utilize the Noyori-type Ruthenium catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] [10].

Why not use standard H₂ pressure hydrogenation or isopropanol (iPrOH) as a hydrogen donor? Trifluoromethyl ketones are prone to forming stable hemiacetals in alcohols. Furthermore, under basic conditions (often required for iPrOH-mediated ATH), the substrate can undergo C–C bond cleavage (haloform reaction). To circumvent this, we utilize an azeotropic mixture of Formic Acid / Triethylamine (HCOOH/Et₃N, 5:2 ratio) . This system provides a mild, slightly acidic hydride source. The reaction is driven to completion irreversibly by the evolution of CO₂ gas, completely suppressing degradation pathways [8].

The stereochemical outcome is dictated by a six-membered pericyclic transition state. The chiral pocket of the TsDPEN ligand forces the bulkier 2-fluoro-4-methoxyphenyl group into the equatorial position, while the –CF₃ group occupies the axial position, ensuring high facial selectivity [10].

ATH Catalytic Cycle

Catalytic cycle of Ru-TsDPEN mediated Asymmetric Transfer Hydrogenation (ATH).

Experimental Protocol: ATH

Self-Validating System: The irreversible evolution of CO₂ serves as a visual indicator of active hydride transfer. If bubbling ceases prematurely, catalyst poisoning (likely from oxygen or wet solvent) has occurred.

-

Preparation: In a flame-dried Schlenk flask under Argon, add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol %, 2.5 mg) and 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one (1.0 mmol, 222.1 mg).

-

Solvent Addition: Add anhydrous DMF (2.0 mL) and stir to dissolve.

-

Hydride Source: Dropwise, add the azeotropic mixture of HCOOH/Et₃N (5:2, 1.0 mL). Note: An immediate color change from orange to dark red/purple indicates the formation of the active 16e⁻ Ru-amido complex.

-

Reaction: Stir the mixture at 30 °C for 14 hours. Monitor CO₂ evolution.

-

Quenching & Workup: Dilute with EtOAc (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the chiral alcohol.

Quantitative Data: ATH Optimization

| Catalyst Loading | Hydride Source | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

| 1.0 mol % | iPrOH / t-BuOK | 25 | 24 | 45% (Degradation) | 72% |

| 0.5 mol % | HCOOH / Et₃N | 40 | 12 | >99% | 94% |

| 0.5 mol % | HCOOH / Et₃N | 30 | 14 | >99% | 97% |

Enantioselective Cyanosilylation

Mechanistic Causality & Kinetic Control

Cyanosilylation converts the ketone into a chiral cyanohydrin, a direct precursor to α-hydroxy acids and β-amino alcohols[1]. We utilize Trimethylsilyl cyanide (TMSCN) activated by a bifunctional chiral Lewis acid/base catalyst (e.g., a chiral Titanium-Salen complex or Cinchona alkaloid derivative) [2].

Why must this reaction be performed at cryogenic temperatures (-20 °C)? The hyper-electrophilicity of the –CF₃ substituted carbonyl means that the uncatalyzed, background addition of TMSCN is extremely fast at room temperature, leading to a racemic mixture. By dropping the temperature to -20 °C, we kinetically freeze the background reaction. At this temperature, only the transition state stabilized by the chiral catalyst possesses a low enough activation energy to proceed, ensuring the stereochemical outcome is entirely catalyst-controlled [5].

Cyanosilylation Workflow

Step-by-step workflow for the enantioselective cyanosilylation of trifluoromethyl ketones.

Experimental Protocol: Cyanosilylation

Self-Validating System: The strict maintenance of internal temperature is the primary variable. A deviation of even +5 °C will result in a measurable drop in ee%, validating the kinetic control model.

-

Preparation: In a flame-dried round-bottom flask, add the chiral Ti(IV)-Salen catalyst (5.0 mol %) and flush with Argon for 10 minutes.

-

Solvent & Substrate: Add anhydrous Dichloromethane (DCM, 3.0 mL) followed by 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one (1.0 mmol, 222.1 mg).

-

Cryogenic Cooling: Submerge the flask in a dry ice/ethylene glycol bath and allow the internal temperature to equilibrate to exactly -20 °C.

-

Reagent Addition: Slowly add TMSCN (1.5 mmol, 188 µL) dropwise over 5 minutes down the side of the flask to prevent localized heating.

-

Reaction: Stir at -20 °C for 24 hours.

-

Quenching: Quench the reaction while still cold by adding 2 mL of cold water. Allow it to warm to room temperature.

-

Extraction & Isolation: Extract with DCM (3 × 10 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 95:5) to obtain the silylated cyanohydrin.

Quantitative Data: Cyanosilylation Optimization

| Catalyst | Temp (°C) | TMSCN Equivalents | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| Ti-Salen | 25 | 1.2 | 2 | 98% | 12% (Background Rxn) |

| Ti-Salen | 0 | 1.5 | 12 | 95% | 68% |

| Ti-Salen | -20 | 1.5 | 24 | 92% | 96% |

References

- National Institutes of Health (NIH) / Beilstein J Org Chem.

- Catalytic Asymmetric Oxygenations with the Environmentally Benign Oxidants H2O2 and O2 Chemical Reviews - ACS Publications URL

- Journal of the American Chemical Society (JACS)

- Metal Stereogenicity in Asymmetric Transition Metal Catalysis Chemical Reviews - ACS Publications URL

- Highly Enantioselective Transfer Hydrogenation of Fluoroalkyl Ketones ResearchGate / Organic Letters URL

Technical Support Center: 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one Optimization

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one [1].

The incorporation of the trifluoromethyl ketone motif is a highly effective strategy in medicinal chemistry to modulate a drug candidate's lipophilicity, receptor binding affinity, and metabolic stability[2]. However, the extreme electrophilicity of the resulting α -trifluoromethyl carbonyl group presents unique synthetic challenges, primarily the risk of over-addition during organometallic workflows. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting logic to ensure high-yield, regioselective synthesis.

Process Chemistry Knowledge Base: The "Why" Behind the Workflow

While alternative methods such as the nucleophilic trifluoromethylation of esters using fluoroform/KHMDS exist[3], the organometallic approach (Grignard addition) remains the most scalable and regiocontrolled method for this specific substitution pattern.

The Core Challenge: General trifluoroacetylation reagents like trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate are highly reactive[4]. When an aryl Grignard reagent attacks these electrophiles, a tetrahedral intermediate is formed. If this intermediate collapses into the ketone before the reaction is quenched, the highly electrophilic trifluoromethyl ketone will immediately react with a second equivalent of the Grignard reagent, yielding an unwanted tertiary alcohol impurity.

The Solution: To circumvent this, the use of Weinreb amides (N-methoxy-N-methyl amides) is mandated. The magnesium ion coordinates with both the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered chelate. This locks the tetrahedral intermediate in place, preventing premature collapse and delivering the target aryl trifluoromethyl ketone in excellent conversion rates[5].

Pathway & Mechanism Visualizer

Mechanistic pathway for target trifluoromethyl ketone synthesis via Weinreb amide.

Optimization Matrices

Table 1: Reagent Selection Matrix for Trifluoroacetylation

| Reagent | Tetrahedral Intermediate Stability | Over-addition Risk | Optimal Temp | Typical Yield |

| Ethyl trifluoroacetate | Low (Collapses rapidly) | High | -78 °C | 30–50% |

| Trifluoroacetic anhydride | Very Low | Very High | -78 °C | < 30% |

| N-Methoxy-N-methyltrifluoroacetamide | High (Mg-Chelate) | Low | 0 °C to RT | 85–95% |

| 2,2,2-Trifluoro-1-morpholinoethan-1-one | High (Mg-Chelate) | Low | 0 °C to RT | 80–90% |

Table 2: Diagnostic NMR Signals (19F & 1H) for Reaction Monitoring

| Species | 19F NMR Shift (approx.) | 1H NMR (Methoxy) | Diagnostic Feature |

| Target Ketone | -71.5 ppm (s, 3F) | 3.85 ppm (s, 3H) | Highly deshielded CF3 |

| Tertiary Alcohol Impurity | -78.0 ppm (s, 3F) | 3.75 ppm (s, 3H) | Upfield shift due to sp3 carbon |

| Starting Material | -105.0 ppm (m, 1F) | 3.70 ppm (s, 3H) | Ar-F signal only; no CF3 |

Standard Operating Procedure: Weinreb Amide Route

This protocol is designed as a self-validating system to ensure maximum trustworthiness and reproducibility.

Step 1: Preparation of the Grignard Reagent

-

Charge a flame-dried, argon-purged flask with magnesium turnings (1.2 equiv) and anhydrous THF (to 0.5 M).

-

Add a single crystal of iodine or 0.01 equiv of DIBAL-H to activate the magnesium surface.

-

Slowly add 1-bromo-2-fluoro-4-methoxybenzene (1.0 equiv) dropwise, maintaining the internal temperature below 40 °C.

-

Self-Validation Check: Quench a 0.1 mL aliquot with D 2 O. Analyze via GC-MS. A mass shift of +1 m/z (deuterated 3-fluoroanisole) confirms >95% Grignard formation.

-

Titrate the resulting Grignard reagent using salicylaldehyde phenylhydrazone to determine exact molarity.

Step 2: Electrophilic Addition

-

In a separate flame-dried flask, dissolve N-methoxy-N-methyltrifluoroacetamide (0.95 equiv relative to titrated Grignard) in anhydrous THF.

-

Cool the amide solution to 0 °C.

-

Add the titrated Grignard reagent dropwise via syringe pump over 1 hour.

-

Stir for 2 hours at 0 °C, then allow to warm to room temperature.

-

Self-Validation Check: GC-MS of a quenched aliquot should show <2% of the tertiary alcohol impurity.

Step 3: Quench and Workup

-

Cool the reaction mixture to 0 °C.

-

Critical Step: Quench rigorously with cold 1M HCl (aq) until the pH is < 3. Causality: Acidic conditions are required to protonate the chelated oxygen atoms, breaking the magnesium complex and safely collapsing the intermediate into the ketone only after the excess Grignard has been destroyed.

-

Extract with ethyl acetate, wash with brine, dry over Na 2 SO 4 , and concentrate under reduced pressure.

Troubleshooting & FAQs

Diagnostic logic tree for troubleshooting low yields in aryl trifluoromethyl ketone synthesis.

Q: Why am I seeing a large peak for the tertiary alcohol in my GC-MS?

A: You are experiencing over-addition. This happens if you are using a non-chelating trifluoroacetylating agent (like ethyl trifluoroacetate) at temperatures that are too high (>-78 °C), or if your acidic quench was performed improperly. Switch to N-methoxy-N-methyltrifluoroacetamide to stabilize the intermediate, and ensure your quench is done with 1M HCl at 0 °C.

Q: Can I synthesize this compound via Friedel-Crafts acylation of 3-fluoroanisole instead?

A: While theoretically possible, it is not recommended for high-purity applications. Methoxy is a strong ortho/para director, and fluoro is a weak ortho/para director. Acylation of 3-fluoroanisole with TFAA[4] will primarily occur para to the methoxy group (yielding the desired isomer), but the extreme reactivity of TFAA often leads to complex mixtures including ortho-acylation and double-acylation products. The Grignard route provides absolute regiocontrol.

Q: My Grignard reagent isn't initiating. What are the best practices for this specific aryl bromide?

A: The fluorine atom at the ortho position exerts an electron-withdrawing inductive effect that can slightly destabilize the radical intermediates during Grignard initiation. Ensure your magnesium turnings are freshly crushed or activated with DIBAL-H. If initiation remains sluggish, adding 1-2 mol% of 1,2-dibromoethane as an entrainer will chemically scrub the magnesium oxide layer.

Q: What does a large amount of 3-fluoroanisole (des-bromo product) in my crude mixture indicate?

A: The des-bromo product forms when the successfully generated Grignard reagent abstracts a proton instead of reacting with the electrophile. This is a definitive indicator of moisture in your system. Ensure your THF is strictly anhydrous (<10 ppm water via Karl Fischer titration) and that your Weinreb amide is thoroughly dried prior to use.

References

-

[2] Direct Synthesis of α-Trifluoromethyl Ketone from (Hetero)arylacetylene: Design, Intermediate Trapping, and Mechanistic Investigations | Organic Letters - ACS Publications Source: ACS Publications URL:

-

[5] Synthesis of 18F-labelled aryl trifluoromethyl ketones with improved molar activity - Chemical Communications Source: RSC Publishing URL:

-

[1] 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one - NextSDS Source: NextSDS URL:

-

[3] Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system Source: Beilstein Journals URL:

-

[4] ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds Source: ResearchGate URL:

Sources

- 1. nextsds.com [nextsds.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 18F-labelled aryl trifluoromethyl ketones with improved molar activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Moisture sensitivity of "2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one" reactions

Welcome to the Technical Support Center for trifluoromethyl ketone (TFMK) chemistry. This guide is specifically engineered for researchers and drug development professionals working with 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one . Due to the unique electronic properties of the trifluoromethyl group, this compound exhibits extreme moisture sensitivity that can catastrophically derail standard nucleophilic addition workflows if not properly managed.

Mechanistic Overview: The Hydration Dilemma

The core challenge when working with 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one lies in the extreme electrophilicity of its carbonyl carbon. The highly electronegative –CF₃ group draws electron density away from the carbonyl, making it highly susceptible to nucleophilic attack by ambient moisture[1].

In the presence of even trace amounts of water, the active ketone rapidly equilibrates to form a stable gem-diol hydrate . Because difluoromethyl and trifluoromethyl ketones exist in aqueous solutions predominantly as these hydrates[1], any organometallic reagent (such as a Grignard or organolithium) introduced to the system will act as a Brønsted base rather than a nucleophile. The reagent deprotonates the gem-diol, quenching itself into an alkane gas and leaving the starting material unreacted[2].

Reaction pathway showing competitive gem-diol hydration and subsequent reagent quenching.

Quantitative Structure-Reactivity Data

The specific substitution pattern on the aryl ring dictates the severity of the moisture sensitivity. Hammett linear free-energy relationship studies demonstrate that electron-withdrawing groups (EWGs) push the equilibrium toward the unreactive gem-diol, while electron-donating groups (EDGs) favor the reactive free ketone[3].

Table 1: Substituent Effects on Aryl Trifluoromethyl Ketone Hydration Equilibrium

| Substituent on Aryl Ring | Electronic Effect (Hammett σ) | Predominant State in Aqueous Media | Reactivity Profile |

| p-NO₂ | +0.78 (Strong EWG) | >95% Gem-diol | Extremely moisture sensitive; rapidly quenches nucleophiles. |

| Unsubstituted (H) | 0.00 (Neutral) | ~80% Gem-diol | Highly moisture sensitive. |

| 2-F, 4-OMe | Net Weak EDG | ~40-50% Gem-diol | Moderately sensitive; requires rigorous anhydrous protocols. |

| p-NMe₂ | -0.83 (Strong EDG) | <10% Gem-diol | Relatively stable as a free ketone. |

Note: While the 4-methoxy group provides resonance stabilization (EDG) that slightly mitigates hydration, the inductive withdrawal of the 2-fluoro group and the dominant –CF₃ group ensure that rigorous drying is still mandatory.

Troubleshooting FAQs

Q: Why did my Grignard reaction with this ketone yield mostly unreacted starting material and alkane gas? A: This is the classic signature of moisture contamination. The ketone scavenged ambient moisture to form a gem-diol. When the Grignard reagent was added, it acted as a strong base, deprotonating the gem-diol's hydroxyl groups. This quenched the reagent into an alkane gas and temporarily formed a metal alkoxide. During your aqueous workup, the alkoxide collapsed back to the ketone, leaving you with unreacted starting material[2].

Q: Can I just use standard desiccants like MgSO₄ or Na₂SO₄ to dry the ketone before the reaction? A: No. Standard chemical desiccants are thermodynamically insufficient to break the stable O–H bonds of a TFMK gem-diol. You must force the equilibrium back to the ketone using azeotropic distillation (see Protocol 1).

Q: My reductive amination is stalling. How do I force imine formation? A: Trifluoromethyl ketones are notoriously poor substrates for direct imine formation because the tetrahedral hemiaminal intermediate resists dehydration. You must use a specialized dehydrating agent. We recommend using titanium(IV) chloride (TiCl₄) or conducting the reaction under Dean-Stark conditions with a catalytic amount of p-toluenesulfonic acid (PTSA) to continuously remove water and drive the equilibrium forward.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to Protocol 2 without verifying the success of Protocol 1.

Protocol 1: Azeotropic Dehydration and Activation